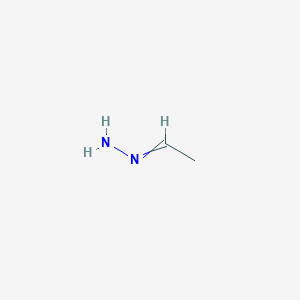

Ethylidenehydrazine

Description

Properties

CAS No. |

5799-73-5 |

|---|---|

Molecular Formula |

C2H6N2 |

Molecular Weight |

58.08 g/mol |

IUPAC Name |

ethylidenehydrazine |

InChI |

InChI=1S/C2H6N2/c1-2-4-3/h2H,3H2,1H3 |

InChI Key |

SFYLHIMXJQGKGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CHO} + \text{N}_2\text{H}_4 \rightarrow \text{CH}_3\text{CH}= \text{N}-\text{NH}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalysts and optimized reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethylidenehydrazine acts as a nucleophile in reactions with electrophiles such as chloroformates and alkyl halides:

-

Reaction with Chloroformates :

Hydrazine hydrazones react with chloroformates (ClCOOR) in the presence of alkali to form ethylidene hydrazinoformates .

Key Data :Substrate Product Yield Temperature Hydrazone (II) Ethylidene hydrazinoformate (I) 96% -10–100°C

Condensation Reactions

This compound derivatives participate in condensation with aldehydes and ketones to form hydrazones and azines:

-

Formation of Hydrazones :

Reaction with aldehydes (e.g., benzaldehyde) produces hydrazones, confirmed by IR and NMR spectroscopy : -

Microwave-Assisted Synthesis :

Condensation under microwave irradiation (100 W, 3 minutes) yields bis-ethylidene hydrazines with 78% efficiency .

Electrochemical N–N Coupling

This compound derivatives are intermediates in electrochemical strategies for hydrazine synthesis:

-

Oxidative Coupling of Imines :

Benzophenone imine undergoes electrochemical coupling using iodine or copper catalysts to form azines, which hydrolyze to hydrazine .

Key Metrics :Method Overpotential (V) Efficiency I₂-Mediated 0.27 72% Cu-Catalyzed 0.35 68%

Reactivity Studies

Comparative studies with amines reveal distinct reactivity patterns:

Scientific Research Applications

Ethylidenehydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.

Biology: this compound and its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored the use of this compound in drug development, particularly for its potential to inhibit certain enzymes and pathways involved in disease processes.

Industry: In industrial applications, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethylidenehydrazine involves its interaction with various molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- This compound lacks aromaticity in its substituents, reducing π-π interactions but enhancing flexibility compared to benzylidene derivatives .

- The ethylidene group induces steric hindrance, limiting coplanarity with adjacent aromatic rings (dihedral angles: 7.84°–20.51°) , whereas benzylidene derivatives exhibit tighter conjugation with aromatic systems .

Catalytic Differences :

- This compound synthesis often uses ketones, while benzylidene derivatives predominantly employ aldehydes .

- Acylhydrazones necessitate methanol for esterification, a step absent in this compound preparations .

Thermal and Chemical Stability

- This compound Complexes : Exhibit thermal stability up to 250°C, as seen in Hg(II) and Pd(II) complexes, with decomposition pathways involving ligand loss .

- Benzylidene Derivatives : Higher thermal stability (280–300°C) due to aromatic stabilization .

- Acylhydrazones : Prone to E/Z isomerization under UV light or heat, reducing stability compared to rigid this compound derivatives .

Molecular Geometry and Crystallography

Q & A

Q. What are the established synthetic routes for ethylidenehydrazine derivatives, and how can reaction parameters be optimized?

this compound derivatives are typically synthesized via diazotization of aniline derivatives followed by reduction. For example, phenylhydrazine (a related compound) is prepared by reducing diazonium salts with sodium sulfite/NaOH, followed by acid precipitation and neutralization . Optimization involves adjusting catalysts (e.g., Pd-based catalysts in palladium-catalyzed hydroamination), temperature (25–80°C), and solvent systems (aqueous HCl or ethanol) to improve yield and purity. Reaction monitoring via TLC or HPLC is critical .

Q. How is this compound utilized in carbonyl compound identification, and what analytical methods confirm these reactions?

this compound reacts with aldehydes/ketones to form hydrazones, which are characterized by distinct melting points or spectroscopic signatures. For validation:

- UV-Vis spectroscopy detects hydrazone formation via absorbance shifts (e.g., 250–400 nm).

- HPLC with phosphomolybdic acid (PMA) as a derivatizing agent separates and quantifies products .

- Melting point analysis compares experimental values to literature data for identification .

Q. What safety protocols are essential when handling this compound derivatives in the lab?

- Use concentrated HCl and sodium nitrite in fume hoods due to toxic fumes .

- Neutralize acidic byproducts (e.g., phenylhydrazine hydrochloride) with NaOH under controlled conditions.

- Store derivatives in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. What computational methods predict the stability and reactivity of this compound complexes?

Density Functional Theory (DFT) calculates bond angles (e.g., 21.72°–23.44° between this compound and aryl groups) and electron distribution to predict stability. Comparative studies with X-ray crystallography data validate computational models . Molecular dynamics simulations further assess solvent effects on hydrazone formation kinetics.

Q. How can contradictory spectroscopic data in this compound characterization be resolved?

Contradictions arise from solvent polarity, impurities, or tautomerism. Mitigation strategies include:

Q. What mechanistic insights explain the role of this compound in palladium-catalyzed allylic amination?

this compound acts as a nucleophile in Pd-catalyzed reactions, forming π-allyl palladium intermediates. Kinetic studies reveal that electron-withdrawing substituents on the hydrazine moiety accelerate oxidative addition. In situ FTIR monitors intermediate stability, while Hammett plots correlate substituent effects with reaction rates .

Q. How do steric and electronic factors influence the selectivity of this compound-mediated Fischer indole synthesis?

- Steric effects : Bulky substituents on the aldehyde/ketone favor indole formation at less hindered positions.

- Electronic effects : Electron-deficient aryl groups enhance cyclization rates due to increased electrophilicity.

- Acid catalysis : HCl or H₂SO₄ promotes tautomerization and ammonia elimination, tracked via pH-dependent kinetic studies .

Methodological Considerations

Q. Table 1: Key Analytical Techniques for this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.